4-(Acetylamino)phenyl 2-propoxybenzoate
Description
4-(Acetylamino)phenyl 2-propoxybenzoate is a synthetic benzoate ester derivative characterized by a 2-propoxybenzoate backbone linked to a 4-acetylamino phenyl group. This compound is structurally distinguished by its acetylated amino substituent and propyl ether chain, which influence its physicochemical properties, such as solubility and metabolic stability.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-propoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-12-22-17-7-5-4-6-16(17)18(21)23-15-10-8-14(9-11-15)19-13(2)20/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI Key |
XQEZKKKJKKIQRO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(acetylamino)phenyl 2-propoxybenzoate with related compounds based on structural features, synthesis pathways, and functional properties.
Structural Analogues
Pharmacokinetic and Functional Comparisons
- Lipophilicity: The 2-propoxybenzoate group in this compound likely enhances lipophilicity compared to SNAP-acid (carboxylic acid form) but may reduce it relative to FE@SNAP (fluoroethyl ester).
- Metabolic Stability: The acetylated amino group may confer resistance to oxidative metabolism, similar to the fluorinated aromatic systems in FE@SNAP and SNAP-7941 .
- Receptor Interaction: Unlike SNAP-7941 derivatives, this compound lacks the tetrahydropyrimidine core critical for MCHR1 binding, suggesting divergent pharmacological targets.
Research Findings and Limitations
- Its structural simplicity suggests utility as an intermediate or prodrug, but further studies are needed.
- Contradictions: Evidence highlights the importance of fluorinated groups (e.g., in FE@SNAP) for CNS activity, which this compound lacks. This may limit its therapeutic scope compared to SNAP derivatives .
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